

Application Note: ^1H and ^{13}C NMR Characterization of 4-Aminopyrimidin-5-ol

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Compound of Interest

Compound Name: 4-Aminopyrimidin-5-ol

Cat. No.: B1283993

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Abstract

This document provides a detailed protocol for the characterization of **4-Aminopyrimidin-5-ol** using ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of published experimental NMR data for this specific compound, this application note presents expected spectral data based on the analysis of structurally similar compounds. Furthermore, a representative synthetic protocol and a comprehensive guide for NMR sample preparation are included to facilitate further research and drug development activities involving this molecule.

Introduction

4-Aminopyrimidin-5-ol is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural similarity to biologically active pyrimidine derivatives. Accurate structural elucidation is critical for its application, and NMR spectroscopy is the most powerful technique for this purpose. This note details the expected ^1H and ^{13}C NMR characteristics and provides standardized protocols for its synthesis and NMR analysis.

Predicted NMR Spectral Data

While specific experimental data for **4-Aminopyrimidin-5-ol** is not readily available in public databases, the following tables summarize the predicted ^1H and ^{13}C NMR chemical shifts.

These predictions are based on the analysis of related structures and established principles of NMR spectroscopy. The proposed solvent for analysis is Dimethyl Sulfoxide-d₆ (DMSO-d₆), which is suitable for dissolving polar compounds and has characteristic residual peaks that are well-documented.

Table 1: Predicted ¹H NMR Data for **4-Aminopyrimidin-5-ol** in DMSO-d₆

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.0	Singlet	1H	H-2
~7.7	Singlet	1H	H-6
~6.5	Broad Singlet	2H	NH ₂
~9.5	Broad Singlet	1H	OH

Table 2: Predicted ¹³C NMR Data for **4-Aminopyrimidin-5-ol** in DMSO-d₆

Chemical Shift (δ) ppm	Assignment
~155	C-4
~150	C-2
~145	C-6
~140	C-5

Experimental Protocols

Representative Synthesis of 4-Aminopyrimidin-5-ol

The following is a representative synthetic protocol adapted from methods used for similar pyrimidine derivatives.

Materials:

- Starting material (e.g., a suitable pyrimidine precursor)

- Reagents for amination and hydroxylation
- Appropriate solvents (e.g., ethanol, water)
- Acid or base for pH adjustment
- Standard laboratory glassware and equipment
- Purification supplies (e.g., silica gel for chromatography, recrystallization solvents)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting pyrimidine precursor in a suitable solvent.
- **Reagent Addition:** Add the aminating and hydroxylating agents to the reaction mixture. The specific reagents and stoichiometry will depend on the chosen synthetic route.
- **Reaction Conditions:** Heat the reaction mixture to reflux and monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC).
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Quench the reaction if necessary and adjust the pH to precipitate the product.
- **Isolation:** Collect the crude product by filtration and wash with a suitable solvent to remove impurities.
- **Purification:** Purify the crude product by recrystallization or column chromatography to obtain pure **4-Aminopyrimidin-5-ol**.
- **Characterization:** Confirm the identity and purity of the final product using techniques such as melting point determination, Mass Spectrometry, and NMR spectroscopy.

NMR Sample Preparation Protocol

A well-prepared NMR sample is crucial for obtaining high-quality spectra.^[1]

Materials:

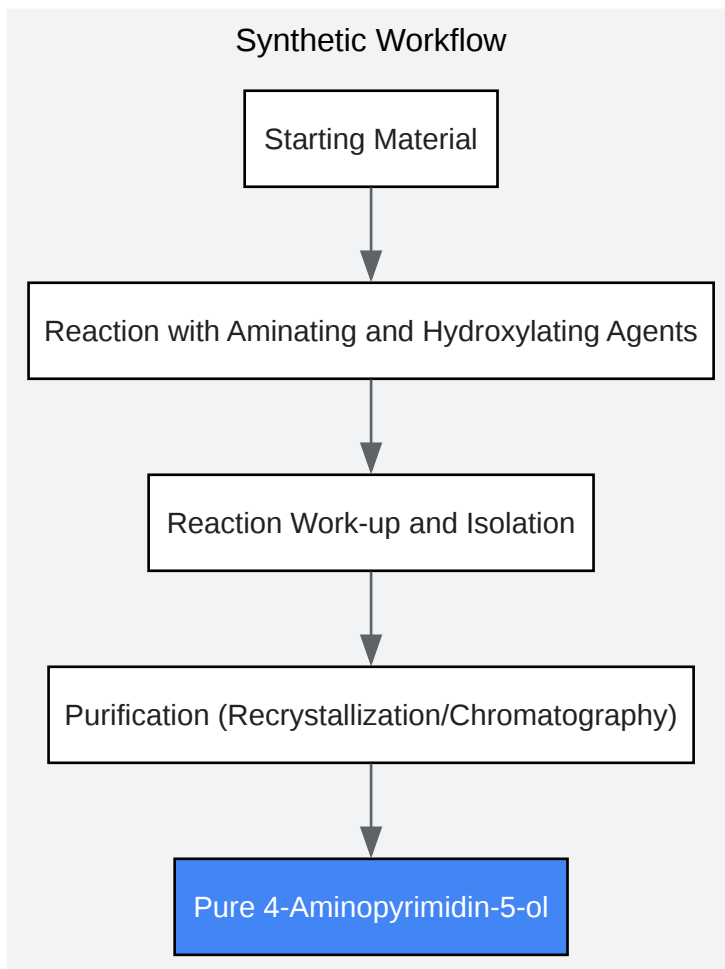
- **4-Aminopyrimidin-5-ol** (5-25 mg for ^1H NMR, 50-100 mg for ^{13}C NMR)[2]
- Deuterated solvent (e.g., DMSO- d_6)[2]
- High-quality 5 mm NMR tubes[1]
- Pasteur pipettes and bulbs
- Small vials
- Filter (e.g., glass wool plug in a pipette)

Procedure:

- **Sample Weighing:** Accurately weigh the required amount of **4-Aminopyrimidin-5-ol** into a clean, dry vial.[2]
- **Solvent Addition:** Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[2]
- **Dissolution:** Gently agitate the vial to ensure the complete dissolution of the sample. Sonication may be used if necessary. The solution should be homogeneous and free of any solid particles.[3]
- **Filtration:** Filter the solution through a Pasteur pipette with a small glass wool plug directly into a clean, dry NMR tube to remove any particulate matter.
- **Sample Volume Check:** Ensure the height of the solution in the NMR tube is between 40-50 mm.[1]
- **Capping and Labeling:** Cap the NMR tube securely and label it clearly with the sample identification.
- **Instrument Insertion:** Carefully insert the NMR tube into a spinner turbine and check its positioning before placing it in the NMR spectrometer.

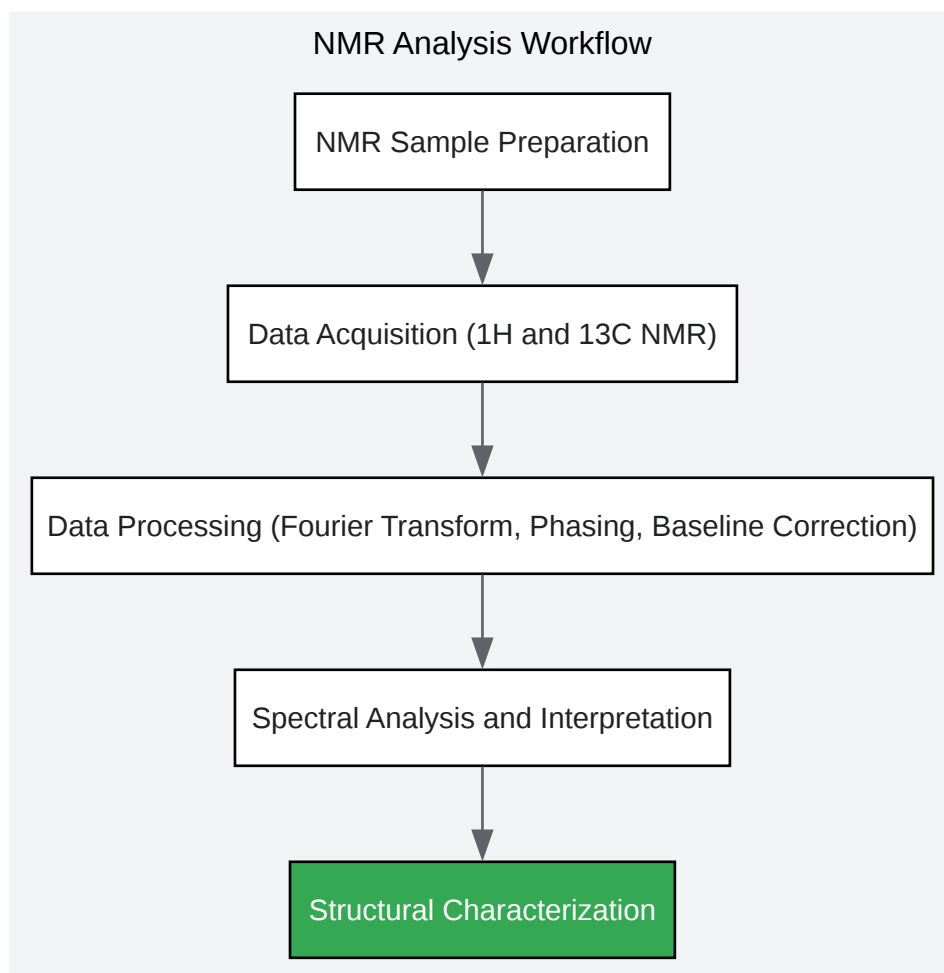
Visualizations

The following diagrams illustrate the general workflow for the synthesis and NMR analysis of **4-Aminopyrimidin-5-ol**.



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Caption: Synthetic workflow for **4-Aminopyrimidin-5-ol**.



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Caption: General workflow for NMR analysis.

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